![molecular formula C10H20O2 B3230625 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- CAS No. 130856-00-7](/img/structure/B3230625.png)
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-
Overview
Description
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- is a chemical compound with a molecular formula of C13H24O2. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- is not fully understood, but it is believed to act on specific receptors in the body. It has been shown to have activity against certain types of cancer cells and to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- can have a range of biochemical and physiological effects, including the inhibition of cell growth and the reduction of inflammation. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- in lab experiments is its relatively low cost and availability. However, its limited solubility in water can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for the use of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- in scientific research. These include further studies on its potential use as a drug, as well as its potential as a flavoring agent in the food industry. Additionally, research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds and as a starting material for the development of new drugs. It has also been studied for its potential use as a flavoring agent in the food industry.
properties
IUPAC Name |
2-[(2R)-2-methylbutoxy]oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)8-12-10-6-4-5-7-11-10/h9-10H,3-8H2,1-2H3/t9-,10?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIHZSQRQSNOJQ-YHMJZVADSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)COC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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